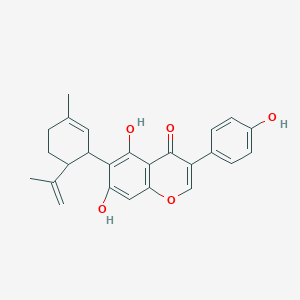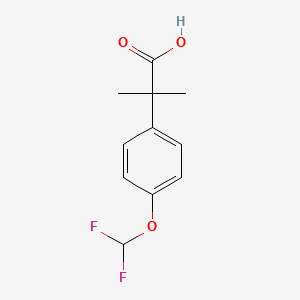
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(4-(difluorométhoxy)phényl)-2-méthylpropanoïque est un composé organique caractérisé par la présence d’un groupe difluorométhoxy lié à un cycle phényle, qui est lui-même lié à un groupe méthylpropanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante implique la réaction de l’acide 4-(difluorométhoxy)phénylacétique avec des réactifs appropriés dans des conditions contrôlées . Les conditions réactionnelles comprennent souvent l’utilisation de catalyseurs et de paramètres spécifiques de température et de pression pour assurer l’obtention du produit souhaité avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les sous-produits. Des techniques telles que les réacteurs à flux continu et les systèmes de synthèse automatisés peuvent être utilisées pour améliorer l’efficacité et la scalabilité .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(4-(difluorométhoxy)phényl)-2-méthylpropanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou alcanes.
Substitution : Le groupe difluorométhoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des solvants, des températures et des catalyseurs spécifiques pour faciliter les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
L’acide 2-(4-(difluorométhoxy)phényl)-2-méthylpropanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique et les interactions protéiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme par lequel l’acide 2-(4-(difluorométhoxy)phényl)-2-méthylpropanoïque exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans des voies biologiques. Le groupe difluorométhoxy peut améliorer l’affinité de liaison et la spécificité du composé, conduisant à une modulation plus efficace de la cible .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(trifluorométhoxy)phénylacétique : Structure similaire, mais avec un groupe trifluorométhoxy au lieu d’un groupe difluorométhoxy.
Acide 2-(4-méthoxyphényl)-2-méthylpropanoïque : Contient un groupe méthoxy au lieu d’un groupe difluorométhoxy.
Acide 2-(4-fluorophényl)-2-méthylpropanoïque : Comporte un seul atome de fluor sur le cycle phényle.
Unicité
La présence du groupe difluorométhoxy dans l’acide 2-(4-(difluorométhoxy)phényl)-2-méthylpropanoïque confère des propriétés chimiques uniques, telles qu’une stabilité et une lipophilie accrues, par rapport aux composés similaires. Cela le rend particulièrement précieux dans les applications où ces propriétés sont avantageuses .
Propriétés
Formule moléculaire |
C11H12F2O3 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
2-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,9(14)15)7-3-5-8(6-4-7)16-10(12)13/h3-6,10H,1-2H3,(H,14,15) |
Clé InChI |
INIITOOYOXGCMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


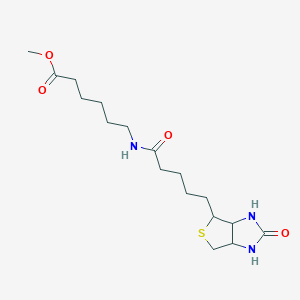
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
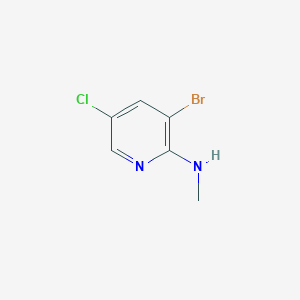

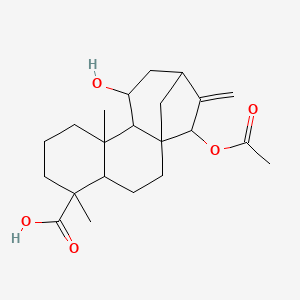
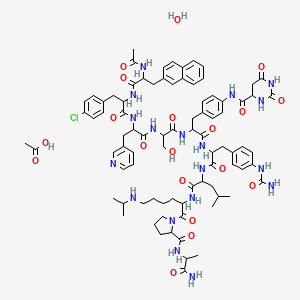
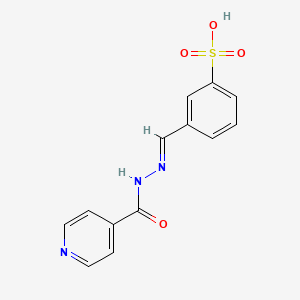


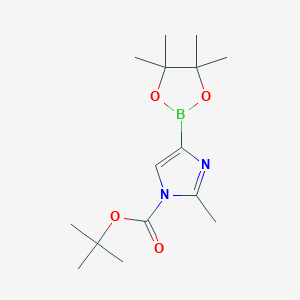
![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)


